molecular formula C9H13N3O B2987296 N-(oxolan-2-ylmethyl)pyrimidin-2-amine CAS No. 1036630-03-1

N-(oxolan-2-ylmethyl)pyrimidin-2-amine

Cat. No. B2987296
M. Wt: 179.223
InChI Key: VQPBWSVZVQRURS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(oxolan-2-ylmethyl)pyrimidin-2-amine” is a chemical compound with the molecular formula C9H13N3O . It is not intended for human or veterinary use and is typically used for research purposes.

Scientific Research Applications

Synthesis and Characterization

  • New Derivative Synthesis : The synthesis of new N-arylpyrimidin-2-amine derivatives demonstrates the chemical versatility and potential for creating heterocyclic compounds with varied applications. Such compounds were synthesized using optimized Buchwald-Hartwig amination conditions, showcasing moderate to good yields and the adaptability of N-(oxolan-2-ylmethyl)pyrimidin-2-amine for generating new molecules (El-Deeb, Ryu, & Lee, 2008).

  • Efficient Ligand for Copper-Catalyzed Amination : N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acid, a related compound, was found to be an efficient ligand for CuI-catalyzed amination of aryl halides at room temperature, pointing towards the importance of N-(oxolan-2-ylmethyl)pyrimidin-2-amine in facilitating moderate to excellent yields in catalytic systems with high functional group tolerance (Wang et al., 2015).

Biological Activity and Potential Applications

  • Insecticidal and Antibacterial Potential : Compounds derived from pyrimidin-2-amine have been evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, highlighting the broader implications of N-(oxolan-2-ylmethyl)pyrimidin-2-amine derivatives in pest control and antimicrobial applications (Deohate & Palaspagar, 2020).

  • Antitumor, Antifungal, and Antibacterial Activities : Synthesis and characterization of pyrazole derivatives, including N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine, revealed significant antitumor, antifungal, and antibacterial activities. Such studies underscore the therapeutic potential of compounds based on N-(oxolan-2-ylmethyl)pyrimidin-2-amine, offering insights into their pharmacophore sites for developing new drugs (Titi et al., 2020).

Chemical Transformations and Mechanistic Insights

  • Oxidation and Corrosion Inhibition : Some pyrimidinic Schiff bases, structurally related to N-(oxolan-2-ylmethyl)pyrimidin-2-amine, have shown efficiency as corrosion inhibitors for mild steel in hydrochloric acid solution. This illustrates the compound's potential in industrial applications, particularly in materials science and engineering to prevent corrosion (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

  • Predicting Chemical Transformations : Tandem mass spectrometry has been utilized to predict chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, demonstrating the role of N-(oxolan-2-ylmethyl)pyrimidin-2-amine in facilitating understanding of reaction mechanisms and potential chemical transformations in solution (Wang et al., 2006).

properties

IUPAC Name

N-(oxolan-2-ylmethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-3-8(13-6-1)7-12-9-10-4-2-5-11-9/h2,4-5,8H,1,3,6-7H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPBWSVZVQRURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(oxolan-2-ylmethyl)pyrimidin-2-amine

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